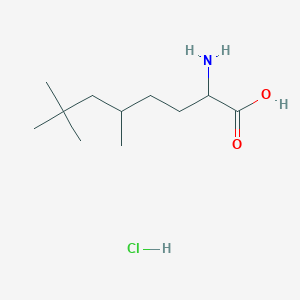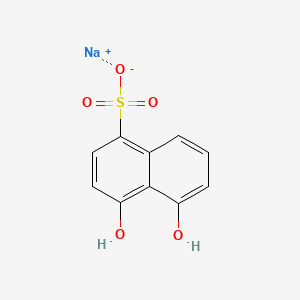
1-Naphthalenesulfonic acid, 4,5-dihydroxy-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenesulfonic acid, 4,5-dihydroxy-, monosodium salt is a chemical compound with the molecular formula C10H7NaO5S. It is a derivative of naphthalene, characterized by the presence of sulfonic acid and hydroxyl groups. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-naphthalenesulfonic acid, 4,5-dihydroxy-, monosodium salt typically involves the sulfonation of naphthalene followed by hydroxylation. One common method includes mixing naphthalene with oleum (a solution of sulfur trioxide in sulfuric acid) at a controlled temperature of 20-35°C. Gradual addition of more concentrated oleum and further naphthalene is done alternately. After heating the mixture for several hours, the reaction mixture is added to water, and the product is precipitated as the free acid by cooling or as the disodium salt by the addition of alkaline sodium sulfate .
Analyse Des Réactions Chimiques
1-Naphthalenesulfonic acid, 4,5-dihydroxy-, monosodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases. Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing agents. .
Applications De Recherche Scientifique
1-Naphthalenesulfonic acid, 4,5-dihydroxy-, monosodium salt has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme activity.
Medicine: This compound is investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: It is utilized in the production of various industrial chemicals and as a stabilizer in certain formulations
Mécanisme D'action
The mechanism of action of 1-naphthalenesulfonic acid, 4,5-dihydroxy-, monosodium salt involves its interaction with specific molecular targets and pathways. The hydroxyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The sulfonic acid group enhances its solubility and reactivity in aqueous environments .
Comparaison Avec Des Composés Similaires
1-Naphthalenesulfonic acid, 4,5-dihydroxy-, monosodium salt can be compared with other similar compounds such as:
1-Naphthol-4-sulfonic acid sodium salt: Similar in structure but with different hydroxylation patterns.
Sodium 4-amino-1-naphthalenesulfonate: Contains an amino group instead of hydroxyl groups.
1-Naphthalenesulfonic acid, 4,5-dihydroxy-3-[(4-sulfophenyl)azo]-, disodium salt: An azo compound with additional sulfonic acid groups .
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
54179-01-0 |
|---|---|
Formule moléculaire |
C10H7NaO5S |
Poids moléculaire |
262.22 g/mol |
Nom IUPAC |
sodium;4,5-dihydroxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O5S.Na/c11-7-3-1-2-6-9(16(13,14)15)5-4-8(12)10(6)7;/h1-5,11-12H,(H,13,14,15);/q;+1/p-1 |
Clé InChI |
JHHXMIZEZYUKLW-UHFFFAOYSA-M |
SMILES canonique |
C1=CC2=C(C=CC(=C2C(=C1)O)O)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


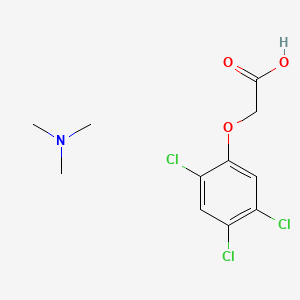
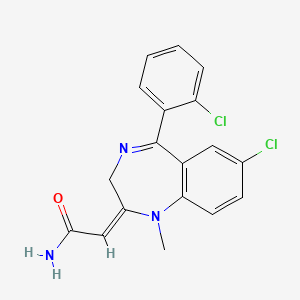
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-chlorooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13769062.png)
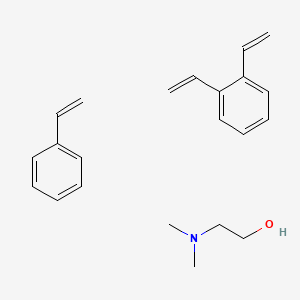
![3-methyl-4-nitro-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B13769072.png)
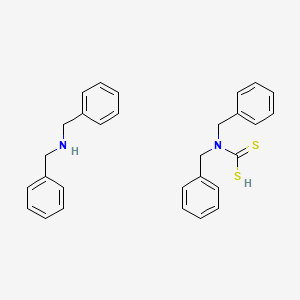
![Copper, [4-[(4-chlorophenyl)azo]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)-kappaO]-](/img/structure/B13769087.png)
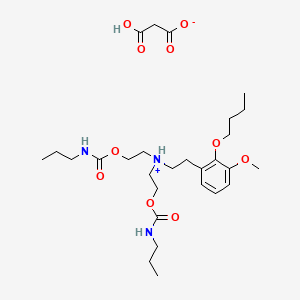
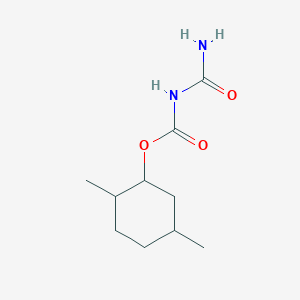

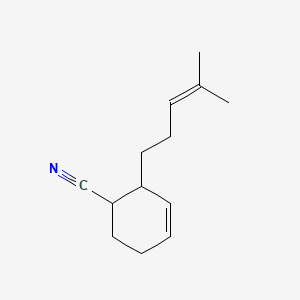
![2,4-dimethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate](/img/structure/B13769106.png)

